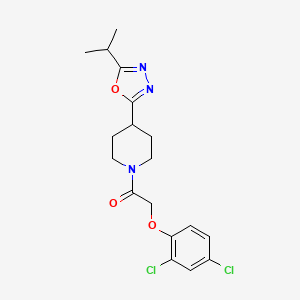![molecular formula C17H27N3O2 B2522588 tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate CAS No. 1402667-09-7](/img/structure/B2522588.png)
tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol . This compound is known for its use as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with piperazine and 2-chloroethylamine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- In chemistry, tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate is used as a linker in the synthesis of bifunctional molecules for targeted protein degradation .
Biology:
- In biological research, this compound is utilized in the development of PROTAC® molecules, which are designed to selectively degrade specific proteins within cells .
Medicine:
- In medicinal chemistry, it is explored for its potential in drug development, particularly in creating molecules that can target and degrade disease-causing proteins .
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate involves its role as a linker in PROTAC® molecules. These molecules function by binding to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparación Con Compuestos Similares
tert-Butyl 4-[4-(2-aminoethyl)phenyl]piperidine-1-carboxylate: This compound is also used as a semi-flexible linker in PROTAC® development.
tert-Butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate: Another similar compound used in the synthesis of biologically active molecules.
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Used in the development of targeted protein degradation molecules.
Uniqueness:
- The uniqueness of tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate lies in its specific structure, which provides optimal flexibility and rigidity for the formation of effective PROTAC® molecules. This balance is crucial for the efficient degradation of target proteins .
Propiedades
IUPAC Name |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)15-6-4-14(5-7-15)8-9-18/h4-7H,8-13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJPQJLACOBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402667-09-7 |
Source


|
| Record name | tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
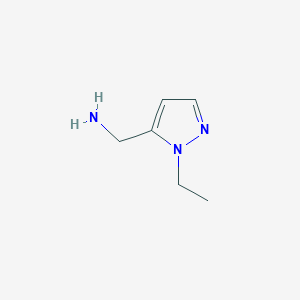

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)

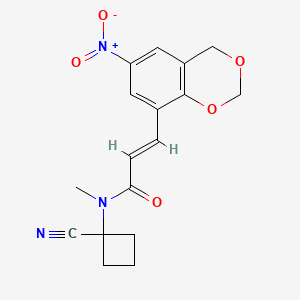
![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)
![6-(4-Chlorophenyl)-4-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridazin-3-ol](/img/structure/B2522516.png)
![rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride](/img/structure/B2522518.png)
![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)
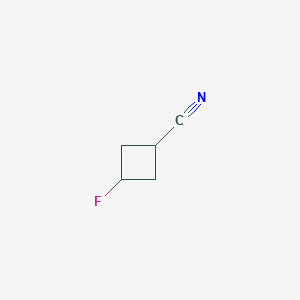
![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)
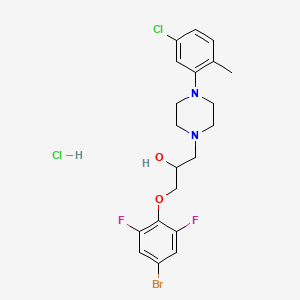
![[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2522526.png)
